molecular formula C11H13NO B037759 [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile CAS No. 114649-71-7

[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile

Cat. No. B037759
M. Wt: 175.23 g/mol
InChI Key: IHYGDIHJTWHLKP-UHFFFAOYSA-N
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Description

[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile, also known as HPPAN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile is not fully understood, but it is believed to involve its ability to interact with biological molecules, such as metal ions. This interaction can result in changes in the fluorescence properties of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile, which can be used to detect the presence of metal ions in biological samples.

Biochemical And Physiological Effects

[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in vitro. However, further studies are needed to fully understand the potential effects of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile is its ease of synthesis, which makes it a readily available compound for laboratory experiments. Additionally, [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile exhibits excellent stability and can be stored for extended periods without degradation. However, one limitation of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous future directions for the study of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile, including its use in the development of new organic electronic devices, as well as its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the potential biochemical and physiological effects of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile in living organisms.

Synthesis Methods

[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile can be synthesized using a variety of methods, including the reaction of 3-hydroxy-4-(propan-2-yl)phenol with acetonitrile in the presence of a catalyst. This reaction results in the formation of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile as a white solid with a melting point of 105-107°C.

Scientific Research Applications

[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. Additionally, [3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile has been investigated for its use as a fluorescent probe for the detection of metal ions in biological samples.

properties

CAS RN

114649-71-7

Product Name

[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-hydroxy-4-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)10-4-3-9(5-6-12)7-11(10)13/h3-4,7-8,13H,5H2,1-2H3

InChI Key

IHYGDIHJTWHLKP-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C=C1)CC#N)O

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CC#N)O

synonyms

Benzeneacetonitrile, 3-hydroxy-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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